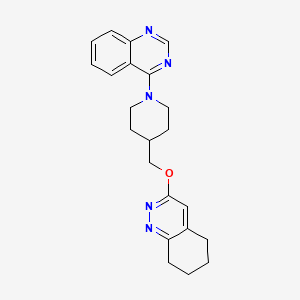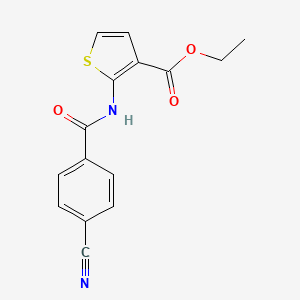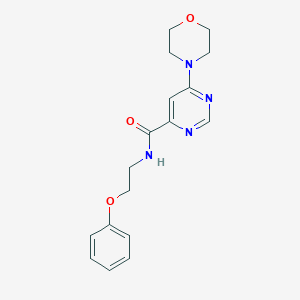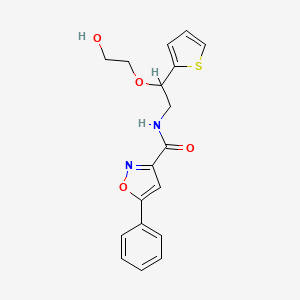
1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle that’s often found in various natural products and pharmaceuticals . The compound also has a bromine atom and a fluorine atom attached to different phenyl rings, which could potentially influence its reactivity and properties.
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar functional groups often undergo reactions like nucleophilic aromatic substitution (where the bromine or fluorine could be replaced by a nucleophile) or metal-catalyzed cross-coupling .
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase
Compounds related to 1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine have been synthesized and evaluated for their cytotoxicity against cancer cells, specifically targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). A series of derivatives exhibited significant cytotoxicity and selectivity against HeLa cells, suggesting potential applications as cancer therapeutics (Mphahlele, Paumo, & Choong, 2017).
Magnetic Properties of Molecular Solids
Research into novel ion-pair complexes, including those structurally related to this compound, has uncovered interesting magnetic properties. These properties include transitions from antiferromagnetic to ferromagnetic phases, indicating potential applications in materials science and magnetic storage technologies (Ni et al., 2005).
Antimycobacterial Agents
In the quest for new antimycobacterial agents, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis. Some of these compounds displayed significant potency, outperforming standard first-line TB drugs, indicating their potential as novel antimycobacterial drugs (Muthusaravanan, Perumal, Yogeeswari, & Sriram, 2010).
Development of Fungicides
The structural manipulation of compounds akin to this compound has led to the synthesis of potential fungicides. For example, a compound exhibiting a Z configuration about its C=C double bond showed promise in agricultural applications to control fungal diseases (Chai & Liu, 2011).
Inhibitors of Influenza A Endonuclease
Derivatives of this compound have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research provides a foundation for the development of novel antiviral drugs targeting the influenza virus (Sagong et al., 2013).
Eigenschaften
IUPAC Name |
1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDDURRPRLJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)

![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2626421.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)
![1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B2626424.png)


![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)
![6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2626430.png)
